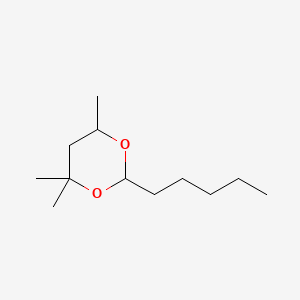
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is an organometallic compound with the molecular formula C100H193O18P2Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate can be synthesized by reacting 2,2-diallyloxymethylene-1-butanol with ditridecyl phosphite in the presence of a titanium catalyst. The reaction typically occurs under an inert atmosphere at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphite derivatives, while reduction can produce reduced titanate forms[3][3].
科学的研究の応用
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance polymers, lubricants, and corrosion inhibitors.
作用機序
The mechanism by which Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical transformations. Its phosphite groups can participate in redox reactions, while the titanium center can engage in coordination chemistry .
類似化合物との比較
Similar Compounds
- Tetra(2,2-diallyloxymethyl-1-butyl)titanate di(ditridecyl phosphite)
- Tetra(2,2-diallyloxymethyl-1-butoxy titanium di(ditridecyl)phosphite)
- Tetra(2,2-diallyloxymethylene-1-butyl)titanate di(ditridecyl phosphite)
Uniqueness
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is unique due to its specific combination of diallyloxymethylene and ditridecyl phosphite groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as high-performance polymer production and advanced catalytic processes.
特性
CAS番号 |
64157-14-8 |
|---|---|
分子式 |
C100H193O18P2Ti- |
分子量 |
1793.4 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;ditridecyl phosphite;hydron;titanium(4+) |
InChI |
InChI=1S/2C26H54O3P.4C12H21O3.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h2*3-26H2,1-2H3;4*4-5H,1-2,6-11H2,3H3;/q6*-1;+4/p+1 |
InChIキー |
WJPBTXHXCOCGAW-UHFFFAOYSA-O |
SMILES |
[H+].[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
正規SMILES |
[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(2-Pyridyl)ethyl]morpholine](/img/structure/B1615081.png)











